(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Chiral Chromatography Asymmetric Synthesis Molecular Recognition

This (R)-configured hydrochloride salt is the essential chiral building block for asymmetric synthesis and the authenticated Cinacalcet Impurity 30 reference standard. Unlike the water-insoluble free base (CAS 3906-16-9), the HCl salt dissolves directly in aqueous buffers, enabling enzyme assays and kinetic resolutions without organic co-solvents. The defined (R)-stereochemistry governs π-π stacking and hydrogen-bonding geometry critical for chiral selector design. Procure with COA documentation for ICH-compliant impurity testing and regulatory submissions.

Molecular Formula C12H14ClN
Molecular Weight 207.7 g/mol
CAS No. 82572-03-0
Cat. No. B3339176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride
CAS82572-03-0
Molecular FormulaC12H14ClN
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
InChIKeySVJSCAQZYGXVIL-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride (CAS 82572-03-0): Core Identity and Supplier Specification Baseline


(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride (CAS 82572-03-0) is a chiral arylalkylamine hydrochloride salt with the molecular formula C12H14ClN and molecular weight 207.70 g/mol . The compound consists of a naphthalene ring substituted at the 2-position with an (R)-configured 1-aminoethyl group, and is typically supplied as a white to pale yellow crystalline solid with purity specifications ranging from 95% to ≥98% across commercial sources . As the hydrochloride salt of (R)-1-(naphthalen-2-yl)ethanamine (free base CAS 3906-16-9), this form offers enhanced aqueous solubility and solid-state stability compared to its free base counterpart, making it the preferred form for pharmaceutical research and analytical method development . The compound is primarily utilized as a chiral building block in asymmetric synthesis, a reference standard for cinacalcet-related impurity profiling, and a key intermediate in the preparation of enantiomerically pure pharmaceutical agents .

Why Generic Substitution of (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride Fails: The Critical Role of Stereochemical Identity and Salt Form


Substitution of (R)-1-(naphthalen-2-yl)ethanamine hydrochloride with racemic 1-(naphthalen-2-yl)ethanamine or its (S)-enantiomer introduces uncontrolled stereochemical variables that fundamentally alter the compound's behavior in chiral environments [1]. In asymmetric catalysis and chiral resolution applications, the (R)-configuration provides a defined spatial orientation that governs molecular recognition, π-π stacking interactions, and hydrogen-bonding geometry with chiral selectors or biological targets [2]. Furthermore, substitution of the hydrochloride salt form with the free base (CAS 3906-16-9) changes critical physicochemical properties—the free base exhibits water insolubility and lower melting point stability, whereas the hydrochloride salt provides enhanced aqueous solubility and crystalline stability essential for reproducible analytical method development and pharmaceutical formulation studies . The presence of the hydrochloride counterion also modifies the compound's chromatographic retention behavior and ionization characteristics in LC-MS applications, rendering direct substitution without method revalidation invalid for regulated pharmaceutical impurity testing .

Quantitative Comparative Evidence for (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride: Differentiation Against Structural Analogs


Chiral Stationary Phase Performance: (R)-Enantiomer Exhibits Superior Cooperative Chiral Recognition in CSP Applications

In the preparation of diastereomeric chiral stationary phases (CSPs) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, the (R)-1-(1-naphthyl)ethylamine-derived CSP (CSP 1) demonstrated a cooperative ('matched') effect on chiral recognition, whereas the (S)-enantiomer-derived CSP (CSP 2) exhibited an uncooperative ('mismatched') effect [1]. This stereochemical pairing significantly influences chromatographic enantioselectivity for N-(3,5-dinitrobenzoyl)-1-phenylalkylamines and N-(3,5-dinitrobenzoyl)-α-amino acid derivatives under identical mobile phase conditions (20% isopropyl alcohol in hexane) [1].

Chiral Chromatography Asymmetric Synthesis Molecular Recognition

Chromatographic Retention Behavior: 1-(1-Naphthyl)ethylamine Enantiomers Show Distinct Retention Factors on Crown Ether CSPs

On a chiral stationary phase CSP-18C6II derived from (+)-18-crown-6 tetracarboxylic acid, the enantiomers of 1-(1-naphthyl)ethylamine (1-NEA) were resolved with larger retention factors (k values) and smaller separation factors (α values) compared to CSP-18C6I, attributed to the greater hydrophobicity of CSP-18C6II [1]. However, when CSP-18C6III was synthesized by introducing an S-1-NEA chiral moiety onto CSP-18C6II, the enantiomers of 1-NEA were not resolved at all due to steric hindrance between the analyte and the chiral selector moiety [1]. This demonstrates that the (R)-enantiomer of 1-NEA is the preferred analyte or selector configuration for achieving baseline separation.

Enantiomeric Separation Chiral Stationary Phase Analytical Chemistry

Physicochemical Salt Form Differentiation: Hydrochloride Salt Provides Critical Solubility and Stability Advantages Over Free Base

The hydrochloride salt form (CAS 82572-03-0, MW 207.70) of (R)-1-(naphthalen-2-yl)ethanamine demonstrates fundamentally different physicochemical properties compared to its free base counterpart (CAS 3906-16-9, MW 171.24) . The free base is reported as insoluble in water, whereas the hydrochloride salt exhibits enhanced aqueous solubility suitable for biological assay preparation and chromatographic mobile phase compatibility . Additionally, the free base shows a melting point above 104°C with decomposition, while the hydrochloride salt is a stable white to pale yellow crystalline solid suitable for long-term storage at -20°C or 2-8°C .

Formulation Science Analytical Method Development Pharmaceutical Salts

Pharmaceutical Reference Standard Application: Defined Identity as Cinacalcet Impurity 30 in Regulated Quality Control

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride is explicitly designated and supplied as 'Cinacalcet Impurity 30' for pharmaceutical research and quality control applications, with purity specifications of ≥95% and comprehensive documentation including Certificate of Analysis (COA) containing synthetic route details, structural confirmation data, and content assay [1]. The compound serves as a reference standard for the identification, quantification, and control of this specific impurity in cinacalcet hydrochloride drug substance and drug product .

Pharmaceutical Impurity Quality Control Cinacalcet

Best-Fit Research and Industrial Application Scenarios for (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride


Development of Cooperative Chiral Stationary Phases for Enantioselective Chromatography

Based on the 'matched' cooperative effect observed for (R)-1-(1-naphthyl)ethylamine when paired with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid in CSP preparation, this compound is the preferred chiral building block for constructing diastereomeric CSPs with enhanced enantioselectivity for π-acceptor/π-donor analytes [1]. Researchers developing novel CSPs for amino acid derivatives or N-(3,5-dinitrobenzoyl)-1-phenylalkylamines should procure the (R)-enantiomer hydrochloride to achieve functional chiral recognition where the (S)-enantiomer yields a non-resolving 'mismatched' CSP [1].

Cinacalcet Hydrochloride Impurity Profiling and Pharmaceutical Quality Control

As the authenticated Cinacalcet Impurity 30 reference standard, (R)-1-(naphthalen-2-yl)ethanamine hydrochloride is essential for analytical method development, validation, and routine quality control testing of cinacalcet drug substance and finished dosage forms [2]. The compound's defined CAS 82572-03-0 identity, coupled with vendor-provided COA documentation including synthetic route and structural confirmation, supports ICH-compliant impurity testing and regulatory submission requirements [2].

Aqueous-Based Asymmetric Synthesis and Catalytic Reaction Screening

Given the free base's insolubility in water, the hydrochloride salt form of (R)-1-(naphthalen-2-yl)ethanamine is functionally required for any experimental protocol involving aqueous media, including aqueous-phase asymmetric catalysis screening, enzyme-mediated kinetic resolutions, or biological assay preparation . The enhanced aqueous solubility of the hydrochloride salt (vs. insoluble free base) enables direct dissolution in aqueous buffers without organic co-solvents that might otherwise interfere with enzymatic activity or receptor binding assays .

Preparation of N-(3,5-Dinitrobenzoyl)-Derivatized Analytes for π-π Interaction Studies

The naphthylethylamine scaffold, when derivatized as N-3,5-dinitrobenzoyl-1-(α-naphthyl)ethylamine (DNN), functions as a π-acceptor (via the 3,5-dinitrobenzoyl moiety) or π-donor (via the naphthylethylamide moiety) in chromatographic and molecular recognition studies [3]. The (R)-configured hydrochloride provides the defined stereochemical starting material for synthesizing these derivatized probes, which have been resolved on crown ether-based CSPs through π-π interaction mechanisms [3].

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